molecular formula C22H21ClN4O2S2 B2857533 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1242975-42-3

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2857533
CAS No.: 1242975-42-3
M. Wt: 473.01
InChI Key: RORRGNMXNPOJED-UHFFFAOYSA-N
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Description

2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, it is known that derivatives of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine have antiphlogistic, analgetic, antipyretic, and anticonvulsive effects .

Future Directions

The future directions for research on this compound could include further exploration of its pharmacological efficacy, its potential applications in medicine, and the development of more efficient synthesis methods. The in silico ADMET properties of the synthesized compounds showed that they possess worthy oral drug-like properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, followed by the introduction of the butyl and oxo groups. The final step involves the thiolation and acetamide formation with N-(3-chloro-4-methylphenyl)acetamide under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, advanced purification techniques, and large-scale reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide
  • 2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide

Uniqueness

This compound’s uniqueness lies in its multi-ring structure and the specific functional groups attached, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S2/c1-3-4-10-27-21(29)19-18(15-6-5-9-24-20(15)31-19)26-22(27)30-12-17(28)25-14-8-7-13(2)16(23)11-14/h5-9,11H,3-4,10,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORRGNMXNPOJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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